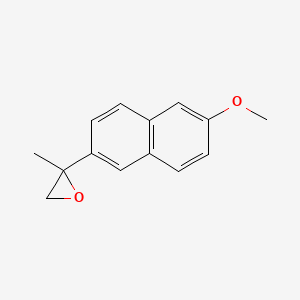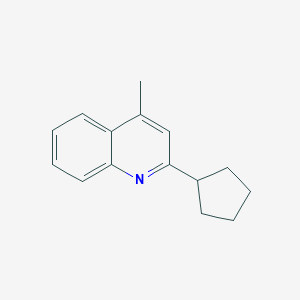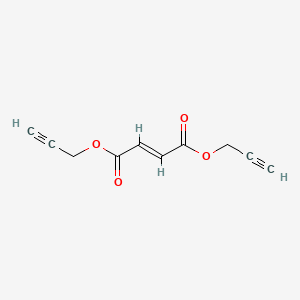
Fumaric acid, dipropargyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fumaric acid, dipropargyl ester is an organic compound derived from fumaric acid, a naturally occurring dicarboxylic acid. This ester is characterized by the presence of two propargyl groups attached to the fumaric acid backbone. Fumaric acid itself is an intermediate in the citric acid cycle and is widely found in nature, being isolated for the first time from the plant Fumaria officinalis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of fumaric acid, dipropargyl ester typically involves the esterification of fumaric acid with propargyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
Fumaric acid+2Propargyl alcohol→Fumaric acid, dipropargyl ester+2Water
Industrial Production Methods: On an industrial scale, the production of fumaric acid esters can involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that facilitate the removal of water during the reaction can also enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: Fumaric acid, dipropargyl ester can undergo various chemical reactions, including:
Oxidation: The propargyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of propargyl aldehyde or propargylic acid.
Reduction: Formation of propargyl alcohol.
Substitution: Formation of amides or thioesters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Fumaric acid, dipropargyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to fumaric acid.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases.
Industry: Utilized in the production of polymers and resins due to its ability to undergo polymerization reactions
Wirkmechanismus
The mechanism by which fumaric acid, dipropargyl ester exerts its effects is not fully understood. it is believed to involve the modulation of cellular redox states and the activation of antioxidant response pathways. The ester can dissociate to release fumaric acid, which then participates in the citric acid cycle and influences cellular metabolism. Additionally, the propargyl groups may interact with specific molecular targets, leading to changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Dimethyl fumarate: Another ester of fumaric acid, widely used in the treatment of multiple sclerosis and psoriasis.
Monoethyl fumarate: Used in combination with dimethyl fumarate for its therapeutic effects.
γ-Butyrolactone and δ-Valerolactone derivatives: These compounds share structural similarities with fumaric acid esters and exhibit similar biological activities
Uniqueness: Fumaric acid, dipropargyl ester is unique due to the presence of propargyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo polymerization and participate in various chemical reactions makes it a valuable compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
4580-41-0 |
|---|---|
Molekularformel |
C10H8O4 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
bis(prop-2-ynyl) (E)-but-2-enedioate |
InChI |
InChI=1S/C10H8O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2/h1-2,5-6H,7-8H2/b6-5+ |
InChI-Schlüssel |
UDTFMMZGEOHGNU-AATRIKPKSA-N |
Isomerische SMILES |
C#CCOC(=O)/C=C/C(=O)OCC#C |
Kanonische SMILES |
C#CCOC(=O)C=CC(=O)OCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


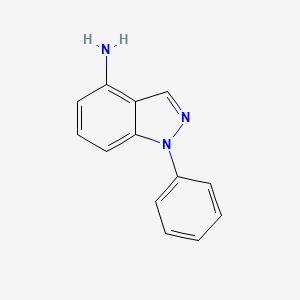
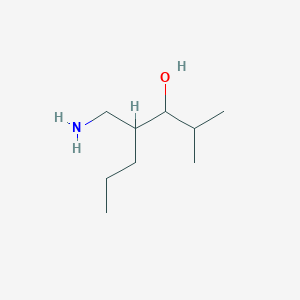
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13560088.png)
![2-Amino-8-chloro[1,2,4]triazolo[1,5-a]pyridine-6-methanol](/img/structure/B13560092.png)

![Tert-butyl ((6-aminospiro[3.3]heptan-2-YL)methyl)carbamate hydrochloride](/img/structure/B13560098.png)
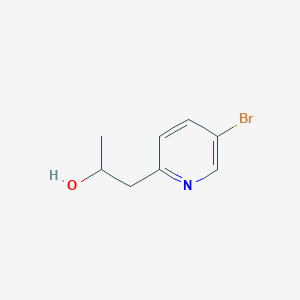
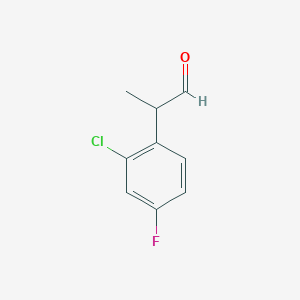
![[3-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methanol](/img/structure/B13560123.png)
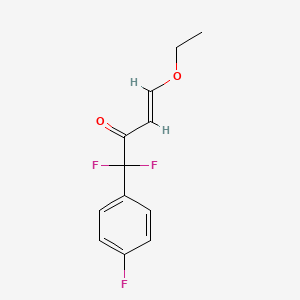
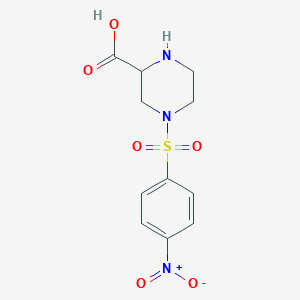
![2-(iodomethyl)-2H,3H-thieno[3,4-b][1,4]dioxine](/img/structure/B13560142.png)
